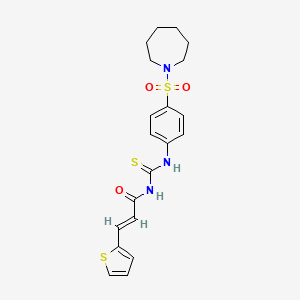
(E)-N-((4-(azepan-1-ylsulfonyl)phenyl)carbamothioyl)-3-(thiophen-2-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-((4-(azepan-1-ylsulfonyl)phenyl)carbamothioyl)-3-(thiophen-2-yl)acrylamide, also known as AZTAA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Polymer Science and Supramolecular Chemistry
Acrylamide derivatives have been extensively studied for their ability to form polymeric complexes with metals, leading to materials with novel properties. For example, studies on polymer complexes with acrylamide derivatives revealed their potential in forming supramolecular structures with applications in catalysis and materials science. These complexes have been characterized by various spectroscopic methods, demonstrating their complex geometries and potential for creating materials with specific magnetic and electronic properties (El-Sonbati et al., 2018).
Fluorescence Quenching and Protein Studies
Acrylamide is a known quencher of fluorescence, particularly of tryptophanyl residues in proteins. This property has been utilized to study the exposure of tryptophan residues in proteins, providing insights into protein conformation, dynamics, and interactions with other molecules. Such studies are fundamental in understanding protein structure-function relationships and the effects of conformational changes on biological activity (Eftink & Ghiron, 1976).
Controlled Polymerization and Material Design
The controlled radical polymerization of acrylamide derivatives containing specific functional groups, such as amino acids, has been explored to synthesize polymers with precise molecular weights, compositions, and architectures. These polymers find applications in drug delivery, tissue engineering, and as stimuli-responsive materials. For instance, polymers synthesized via RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization exhibit controlled properties and can be designed to respond to changes in temperature, pH, and other environmental factors (Mori et al., 2005).
Optoelectronics and Nonlinear Optical Materials
Acrylamide derivatives, especially those incorporating thiophene units, have been investigated for their potential in optoelectronic applications. These compounds exhibit significant nonlinear optical properties, making them suitable for optical limiting, a critical function in protecting human eyes and optical sensors from damage by intense light sources. The design and synthesis of such compounds contribute to the development of new materials for photonic devices and optical communications (Anandan et al., 2018).
Eigenschaften
IUPAC Name |
(E)-N-[[4-(azepan-1-ylsulfonyl)phenyl]carbamothioyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S3/c24-19(12-9-17-6-5-15-28-17)22-20(27)21-16-7-10-18(11-8-16)29(25,26)23-13-3-1-2-4-14-23/h5-12,15H,1-4,13-14H2,(H2,21,22,24,27)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRQYEEXFDJUZJM-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)/C=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
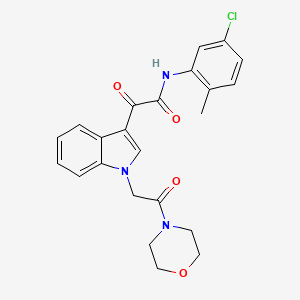
![Methyl 2-[(2-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]-4,5-dimethoxybenzenecarboxylate](/img/structure/B2994234.png)
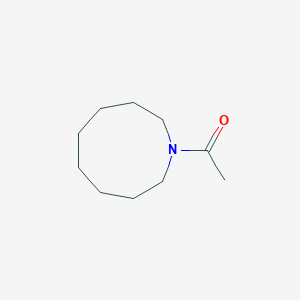

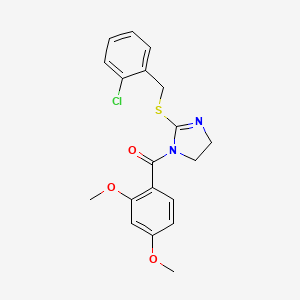
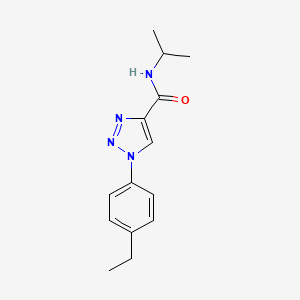


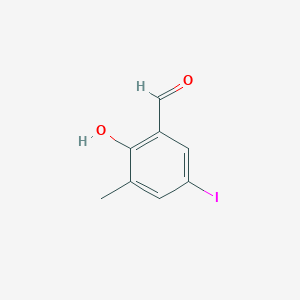
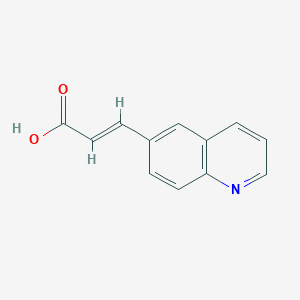
![Ethyl 2-[4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenoxy]propanoate](/img/structure/B2994250.png)

![7-(benzylthio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2994253.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4,5-triethoxybenzamide](/img/structure/B2994254.png)
